Methyl 3-oxooxane-2-carboxylate

Description

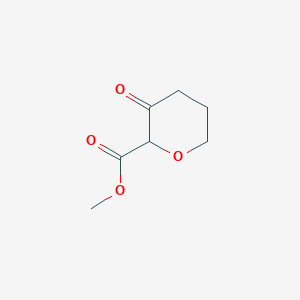

Methyl 3-oxooxane-2-carboxylate is a cyclic ester featuring a six-membered oxane (tetrahydropyran) ring with a ketone group at the 3-position and a methyl ester substituent at the 2-position. Its structure combines the reactivity of a cyclic ether, a ketone, and an ester, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C7H10O4 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

methyl 3-oxooxane-2-carboxylate |

InChI |

InChI=1S/C7H10O4/c1-10-7(9)6-5(8)3-2-4-11-6/h6H,2-4H2,1H3 |

InChI Key |

IUOLBOVVPHVNRW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(=O)CCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxooxane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of oxane derivatives with methyl chloroformate under basic conditions. The reaction typically proceeds at room temperature and yields the desired ester product after purification .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes utilize automated reactors and continuous flow systems to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxooxane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions typically yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide (NaOCH3) and other nucleophiles are used under mild conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted oxane derivatives.

Scientific Research Applications

Methyl 3-oxooxane-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-oxooxane-2-carboxylate exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This reactivity is crucial for its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-oxomorpholine-2-carboxylate and Methyl 5-oxomorpholine-3-carboxylate

These morpholine-based esters share structural similarities with Methyl 3-oxooxane-2-carboxylate, differing primarily in their heterocyclic cores:

- Ring Structure : Morpholine derivatives contain a six-membered ring with one nitrogen atom, increasing polarity and hydrogen-bonding capacity compared to the all-oxygen oxane ring. This difference may enhance solubility in polar solvents .

- Substituent Position : The ketone group in this compound is adjacent to the ester moiety (positions 2 and 3), whereas in morpholine analogs, the ketone is at position 3. This positional variance could influence reactivity in nucleophilic additions or cycloadditions.

- Synthesis : Both classes are synthesized via cyclization reactions. For example, methyl 5-oxomorpholine carboxylates are prepared using bromoacetyl bromide and triethylamine, followed by sodium hydride-mediated ring closure . This compound may require analogous steps but with oxygen-based intermediates.

Methyl Salicylate

Methyl salicylate, a simple aromatic ester, provides a contrast in volatility and application:

- Volatility: Methyl salicylate is highly volatile (vapor pressure ~0.1 mmHg at 25°C) due to its planar aromatic structure . This compound, with a bulky oxane ring and ketone group, is likely less volatile, favoring use in non-volatile formulations.

- Reactivity : The absence of an aromatic system in this compound reduces susceptibility to electrophilic substitution, redirecting reactivity toward ketone or ester functional groups (e.g., nucleophilic acyl substitutions).

General Methyl Esters

Data from methyl ester studies (Table 3, IC-AMCE 2023) suggest common properties such as moderate hydrophobicity and stability under acidic conditions . However, the ketone in this compound introduces additional reactivity, such as keto-enol tautomerism, which may influence its stability and interaction with nucleophiles compared to simpler esters.

Data Table: Comparative Properties of Selected Compounds

Biological Activity

Methyl 3-oxooxane-2-carboxylate (C7H10O4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including cytotoxicity, anti-inflammatory effects, and interaction with various biological targets.

Chemical Structure and Properties

This compound is characterized by its oxo and carboxylate functional groups, which are crucial for its biological activity. The compound has a molecular weight of approximately 158.16 g/mol and features the following structural formula:

1. Cytotoxicity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on different substituted compounds revealed that the cytotoxicity of this compound was significant, particularly in tumor cell models. The findings suggest that this compound may serve as a lead structure for developing new anticancer agents .

2. Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Cytotoxic Evaluation

In a comparative study of various compounds, this compound was tested against several tumor cell lines, including Ehrlich ascites carcinoma cells. The results demonstrated a notable decrease in cell viability at concentrations above 10 µM, indicating its potential as an effective cytotoxic agent .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 8.5 | Moderate |

| Control (Doxorubicin) | 0.5 | High |

Case Study 2: Anti-inflammatory Activity

In another study focusing on the anti-inflammatory effects, this compound was administered to lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in the levels of TNF-alpha and IL-6, key mediators of inflammation:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| This compound | 150 | 180 |

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways. It is believed to exert its cytotoxic effects through the induction of apoptosis in cancer cells and modulation of inflammatory pathways by inhibiting NF-kB signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.